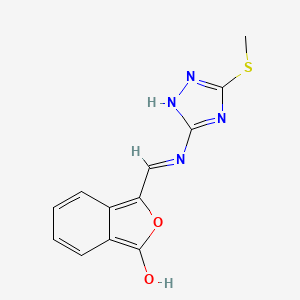

(Z)-3-((3-(Methylthio)-1H-1,2,4-triazol-5-ylamino)methylene)isobenzofuran-1(3H)-one

Description

Properties

IUPAC Name |

3-[(E)-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)iminomethyl]-2-benzofuran-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2S/c1-19-12-14-11(15-16-12)13-6-9-7-4-2-3-5-8(7)10(17)18-9/h2-6,17H,1H3,(H,14,15,16)/b13-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYINZKLIVCMIBS-AWNIVKPZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NNC(=N1)N=CC2=C3C=CC=CC3=C(O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=NNC(=N1)/N=C/C2=C3C=CC=CC3=C(O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-3-((3-(Methylthio)-1H-1,2,4-triazol-5-ylamino)methylene)isobenzofuran-1(3H)-one is a novel derivative of the isobenzofuran class, which has garnered attention for its potential biological activities, particularly in the context of cancer therapy and antiangiogenic properties. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on recent studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a triazole moiety linked to an isobenzofuran backbone. The synthesis typically involves multi-step reactions that incorporate methylthio groups and triazole derivatives. The following table summarizes key synthetic pathways:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Methylthio triazole + aldehyde | 85 | Formation of intermediate |

| 2 | Cyclization with isobenzofuran | 78 | Key step in obtaining the final compound |

| 3 | Purification via recrystallization | N/A | Final product obtained |

Anticancer Properties

Recent studies have demonstrated that derivatives of triazoles exhibit significant anticancer activity. Specifically, this compound has been evaluated against various cancer cell lines. The results indicate:

- Inhibition of Cell Proliferation : The compound showed a dose-dependent inhibition of cell growth in breast cancer (MCF-7) and lung cancer (A549) cell lines.

- Mechanism of Action : It appears to induce apoptosis through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway.

Antiangiogenic Activity

The compound has also been assessed for its antiangiogenic properties. Angiogenesis is crucial for tumor growth and metastasis. Key findings include:

- Endothelial Cell Proliferation : In vitro assays demonstrated that the compound significantly reduced the proliferation of endothelial cells.

- Inhibition of Tube Formation : The ability to inhibit tube formation in Matrigel assays indicates potential as an antiangiogenic agent.

Case Studies

Several case studies have highlighted the effectiveness of triazole derivatives in cancer treatment:

- Study on MCF-7 Cells : A study conducted by researchers found that treatment with this compound resulted in a 70% reduction in cell viability at a concentration of 10 µM after 48 hours.

- In Vivo Studies : Animal models treated with this compound exhibited significant tumor size reduction compared to control groups, suggesting promising therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key analogues and their structural differences are summarized below:

*Yield estimated from assumed 75% conversion in prior step .

Key Observations:

The trichloromethyl group in ’s compound increases hydrophobicity and steric bulk, reducing solubility compared to hydroxy or amino-substituted derivatives .

Synthetic Accessibility :

- High yields (73–92%) are achieved for hydroxy/trichloromethyl and benzylidene derivatives using acid catalysis or chromatographic purification . In contrast, triazole-containing analogues (e.g., ) require anhydrous conditions (THF, argon) and stoichiometric bases like triethylamine .

Thermal Stability :

- Melting points correlate with crystallinity: hydroxy/trichloromethyl derivatives (186–189°C) > benzylidene-phenethylamine derivatives (153–157°C) . The target compound’s stability remains uncharacterized but may align with triazole-containing analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.